molecular formula C20H27N5S B12238087 2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole

2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole

Cat. No.: B12238087
M. Wt: 369.5 g/mol
InChI Key: XGTKYCPYMQVQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole involves multiple steps, including the formation of the thiazole ring and the attachment of the pyrrolo and pyrimidine moieties. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or pyrrolo rings, potentially altering their electronic properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dimethyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3-thiazole apart is its unique combination of heterocyclic rings, which may confer distinct biological activities and make it a valuable scaffold for drug development.

Properties

Molecular Formula

C20H27N5S

Molecular Weight

369.5 g/mol

IUPAC Name

2,4-dimethyl-5-[[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C20H27N5S/c1-12-19(26-14(3)21-12)11-24-7-15-9-25(10-16(15)8-24)20-17-5-4-6-18(17)22-13(2)23-20/h15-16H,4-11H2,1-3H3

InChI Key

XGTKYCPYMQVQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.